

Application Notes & Protocols: Profiling 2-Hydroxylated Sphingolipids

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Compound of Interest

Compound Name: (2S)-2-hydroxyoctadecanoyl-CoA

Cat. No.: B12081381

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Audience: Researchers, scientists, and drug development professionals.

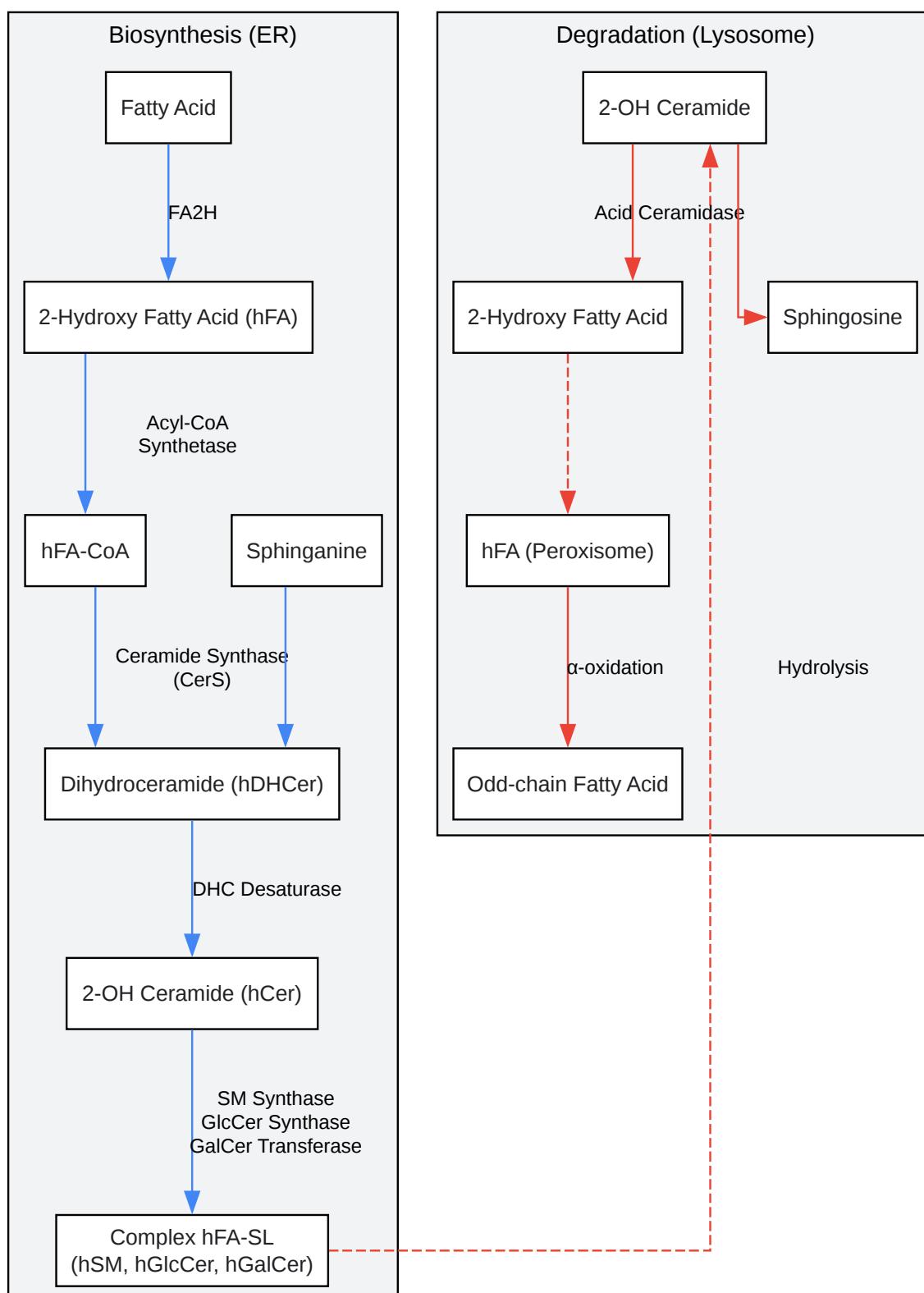
Introduction

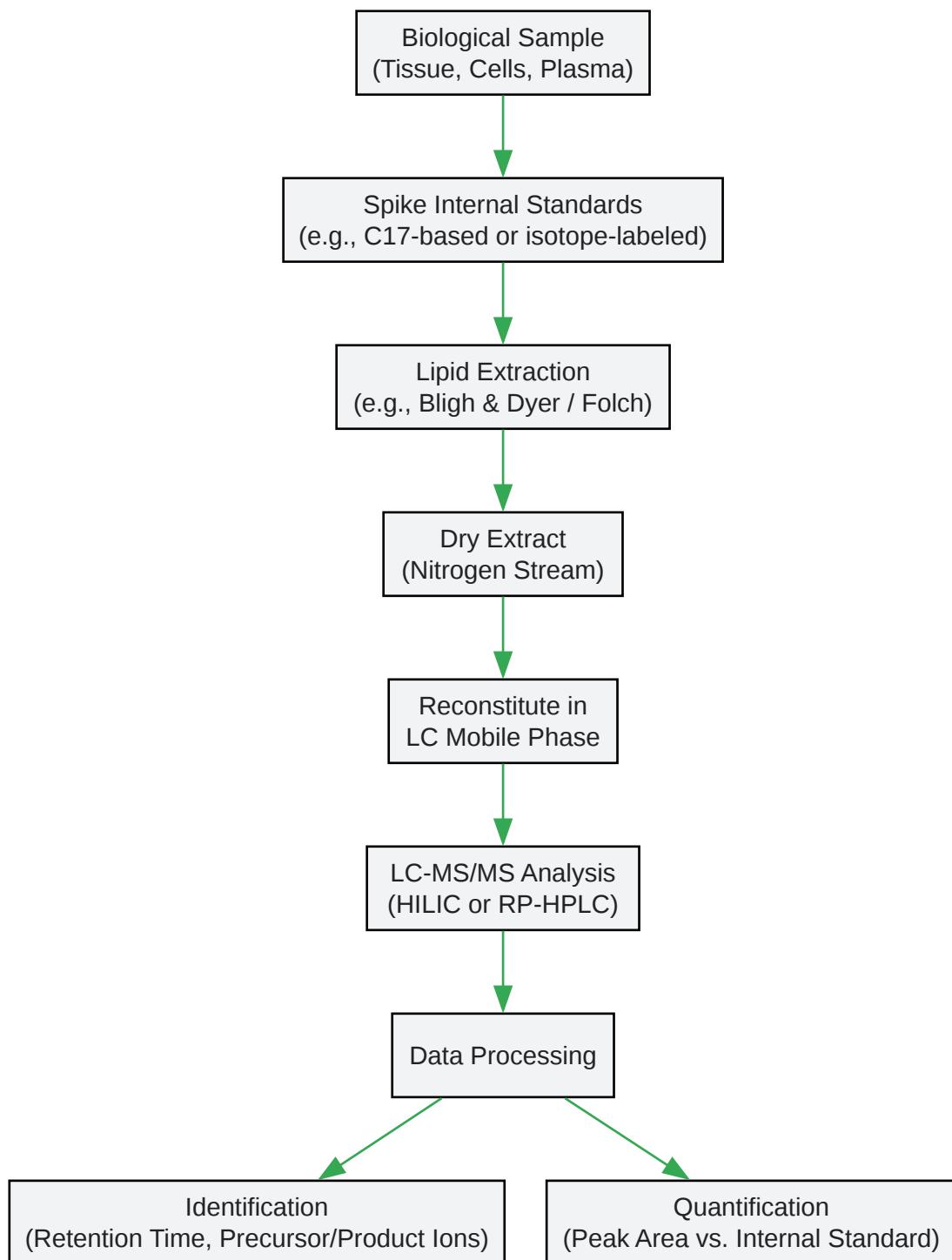
2-hydroxylated sphingolipids (hFA-SL) are a unique subclass of sphingolipids characterized by a hydroxyl group at the C-2 position of the N-acyl fatty acid chain. These lipids are particularly abundant in the myelin sheath of the nervous system, the epidermis of the skin, and the kidney[1]. The presence of the 2-hydroxyl group confers distinct biophysical properties to these molecules, influencing membrane structure, stability, and cell signaling processes[2][3]. The biosynthesis of hFA-SL is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) [1][3][4]. Mutations in the FA2H gene are associated with severe neurodegenerative disorders, highlighting the critical biological roles of these lipids[1][4].

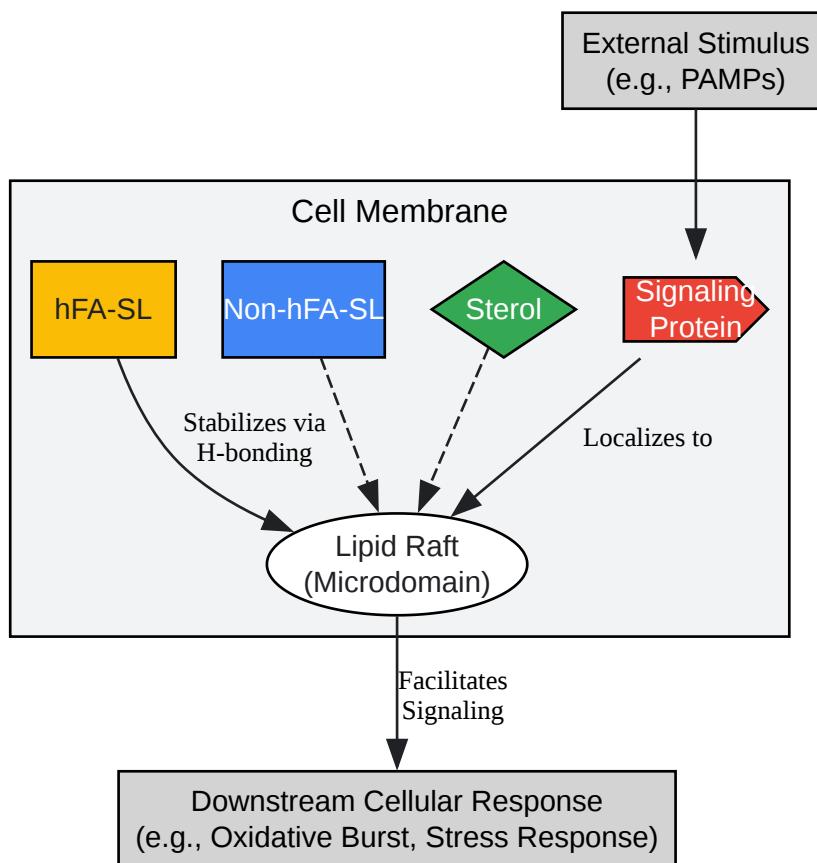
Accurate profiling and quantification of hFA-SL are essential for understanding their function in health and disease. This document provides detailed protocols for the extraction and analysis of hFA-SL from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the current gold standard for lipidomic analysis[5].

Biosynthesis and Degradation Pathway

The synthesis of hFA-SL follows the general sphingolipid biosynthetic pathway, with the key differentiating step being the hydroxylation of the fatty acid, which is then incorporated into the ceramide backbone.[1][4] The degradation occurs primarily in the lysosomes.[1][5]







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